molecular formula C14H22O2 B1595954 2,6-Di-tert-butylhydroquinone CAS No. 2444-28-2

2,6-Di-tert-butylhydroquinone

Cat. No. B1595954
CAS RN: 2444-28-2
M. Wt: 222.32 g/mol
InChI Key: JFGVTUJBHHZRAB-UHFFFAOYSA-N
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Description

2,6-Di-tert-butylhydroquinone (C14H22O2) is an alkylbenzene . It is a derivative of hydroquinone, substituted with a tert-butyl group .


Synthesis Analysis

The synthesis of 2,6-Di-tert-butylhydroquinone has been studied with the oxidation reaction of 2,6-di-tert-butylanthracene with hydrogen peroxide, employing Bronsted acidic ionic liquids as catalysts .


Molecular Structure Analysis

The molecular formula of 2,6-Di-tert-butylhydroquinone is C14H22O2. It has an average mass of 222.323 Da and a monoisotopic mass of 222.161987 Da .


Chemical Reactions Analysis

The kinetics of 2,6-Di-tert-butylhydroquinone oxidation was investigated both with spectrophotometry and manometric methods. The key reaction-interaction of phenoxy radical with oxygen is suggested .


Physical And Chemical Properties Analysis

2,6-Di-tert-butylhydroquinone is a white crystalline solid at room temperature with a faint, characteristic odor. It displays a melting point in the range of 126.5 – 128.5 °C .

Scientific Research Applications

Antioxidant Properties and Metabolic Pathways

2,6-Di-tert-butylhydroquinone (2-tert-butylhydroquinone, BHQ) has been recognized for its antioxidant properties. It's used as a food additive and exhibits anticancer effects at low doses. However, at high doses in rodents, it has been shown to be carcinogenic. BHQ is metabolized into cytotoxic tert-butylquinone (BQ), which undergoes further conversion, potentially inducing chromosomal aberration. Human aldo-keto reductase (AKR) 1B10 has been identified as an efficient catalyst in reducing the toxicity of these metabolites, suggesting its protective role against their toxicity (Matsunaga et al., 2012).

Role in Drug Metabolism and Signal Transduction Pathways

The gene expression profile related to drug metabolism systems and signal transduction pathways in the liver has been influenced by tert-butylhydroquinone. It induces phase II detoxification enzymes through the Keap1/Nrf2/ARE mechanism, contributing to its chemopreventive functions. However, its biological effects may also be mediated by Nrf2-independent mechanisms related to various signaling cascades (Shintyapina et al., 2017).

Chemoprotective and Carcinogenic Effects

Extensive studies have demonstrated both chemoprotective and carcinogenic effects of tert-butylhydroquinone (tBHQ). The ability of tBHQ to induce phase II xenobiotic metabolizing enzymes through an Nrf2-dependent pathway contributes to its protective effect. However, chronic exposure to tBHQ may induce carcinogenicity, although the precise mechanisms are not fully understood (Gharavi et al., 2007).

Effects on Cellular Function and Health

Tert-butylhydroquinone has shown varied effects on cellular function and health. It has been found to exhibit cytotoxic and genotoxic effects on specific cell types, like A549 lung cancer cells and Human Umbilical Vein Endothelial Cells (HUVEC), suggesting potential risks associated with its use (Eskandani et al., 2014). Additionally, its role in activating specific pathways like the Keap1/Nrf2/ARE pathway has been explored, which is linked to neuroprotection and the induction of phase 2 antioxidant enzymes (Tasset et al., 2009).

Interaction with Proteins and Enzymes

The interaction of tert-butylhydroquinone with proteins like bovine serum albumin (BSA) has been studied, providing insights into its binding mechanisms and effects on protein conformation (Shahabadi et al., 2011).

Antibacterial Properties

Tert-butylhydroquinone has been reported to have antibacterial activity, particularly against Staphylococcus aureus. The antibacterial activity is attributed to its oxidation product, tert-butylbenzoquinone (TBBQ), which prompts the loss of staphylococcal membrane integrity (Ooi et al., 2013).

Synthesis and Purification Methods

Efficient methods for the purification and synthesis of tert-butylhydroquinone have been developed, highlighting its industrial relevance. These methods focus on improving purity and yield, reflecting its importance in various applications (Ye et al., 2015); (Gen-rong, 2006).

Safety And Hazards

2,6-Di-tert-butylhydroquinone is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, respiratory irritation, and may cause an allergic skin reaction. It is suspected of causing genetic defects and damaging fertility or the unborn child. It is harmful if swallowed or in contact with skin .

Future Directions

Future research could focus on the development of more effective and convenient methods for evaluating safety by analytical monitoring of 2,6-Di-tert-butylhydroquinone and its metabolites . Additionally, the recyclability of the ionic liquid used in the synthesis suggests that this study will contribute to technical improvements in the original method while concurrently reducing the cost associated with the synthesis of alkyl anthraquinones via the oxidation method .

properties

IUPAC Name

2,6-ditert-butylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGVTUJBHHZRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062423
Record name 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-
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Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 2,6-Di-tert-butyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
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Product Name

2,6-Di-tert-butylhydroquinone

CAS RN

2444-28-2
Record name 2,6-Di-tert-butylhydroquinone
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Record name 2,6-Di-tert-butylhydroquinone
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Record name 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-
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Record name 2,6-di-tert-butylhydroquinone
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Record name 2,6-DI-TERT-BUTYLHYDROQUINONE
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Record name 2,6-Di-tert-butyl-1,4-benzenediol
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Melting Point

117 - 118 °C
Record name 2,6-Di-tert-butyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 1.2 L of water, 223.2 g (1.09 mol) of sodium hydrosulfite, 1.0 L of cyclohexane, 200.0 g (908 mmol) of 2,6-di-tert-butyl-1,4-benzoquinone and 20.7 g (90.9 mmol) of benzyltriethylammonium chloride were added and the mixture was stirred for 1 hour at 40° C. The reaction mixture was subjected to liquid-liquid separation and the aqueous layer was discarded. The organic layer was washed with 400 mL of water to give a solution of 2,6-di-tert-butylhydroquinone in cyclohexane.
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200 g
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20.7 g
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1 L
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 2,6-di-tert.butyl-phenol (11 g, 53.3 mmol), hydrogen peroxide at 60% (8 ml) and hydrogen bromide (5 g, 61.7 mmol) in methanol (150 ml) is refluxed for 25 minutes. On concentrating the solution, 2,6-di-tert.butyl-1,4-benzoquinone (10.5 g, 89.4%) crystallizes. This product is hydrogenated, in methanol (110 ml), in autoclave, with Pd/C at 5% (0.12 g), under a hydrogen pressure of 10 kg/cm2, for 50 minutes, at 20° C. After the catalyst being filtered off, and solvent evaporation, 2,6-di-tert.butyl-hydroquinone is obtained with a yield of 97%.
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11 g
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5 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism behind the antioxidant activity of 2,6-Di-tert-butylhydroquinone?

A1: 2,6-Di-tert-butylhydroquinone (2,6-DTBHQ) exhibits antioxidant activity primarily through its ability to scavenge free radicals. This process involves the donation of a hydrogen atom from the hydroxyl group of 2,6-DTBHQ to the free radical, effectively neutralizing it and preventing further oxidative damage. A key reaction in this process is the interaction of the resulting phenoxy radical with oxygen. [, ]

Q2: How does the metabolism of 2,6-Di-tert-butylhydroquinone differ from its analog, Butylated hydroxytoluene (BHT)?

A2: While both 2,6-DTBHQ and BHT are antioxidants, their metabolic pathways differ. BHT is primarily metabolized to 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-acid). Interestingly, BHT-acid can be further metabolized to 2,6-di-tert-butylphenol (DBP), which can then be converted to 2,6-DTBHQ and 2,6-di-tert-butyl-p-benzoquinone (BBQ). This metabolic route through DBP leads to a significantly higher excretion rate of 2,6-DTBHQ glucuronide compared to direct BHT administration. []

Q3: What unique reactions occur during the oxidation of 2,6-Di-tert-butylhydroquinone and its related compounds?

A3: The oxidation of 2,6-DTBHQ and its analogs can lead to interesting transformations. For instance, the oxidation of 3,6-di-tert-butylpyrocatechol, a structural isomer of 2,6-DTBHQ, results in the formation of 3,6-di-tert-butyl-2-hydroxy-para-benzoquinone. [] This highlights how subtle structural differences can significantly impact the oxidation products. Additionally, the oxidation of 2,6-DTBHQ itself, whether in solution or adsorbed on silica gel, is significantly influenced by the presence of oxygen. [, ]

Q4: Are there any studies investigating the potential lifespan-extending effects of 2,6-Di-tert-butylhydroquinone?

A4: Research in C. elegans has shown that 2,5-Di-tert-butylhydroquinone (2,5-DTBHQ), an isomer of 2,6-DTBHQ, can extend lifespan. This effect is attributed to its ability to inhibit the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA), suggesting a link between calcium signaling and aging. While 2,6-DTBHQ was used as a negative control in this study, it did show a small but statistically significant increase in C. elegans lifespan, possibly due to its inherent antioxidant properties. []

Q5: What are the implications of 2,6-Di-tert-butylhydroquinone's interaction with oxygen for its use as an antioxidant?

A5: The interaction of 2,6-DTBHQ with oxygen plays a crucial role in its overall consumption, both in solution and when incorporated into materials like polypropylene. This interaction contributes significantly to the depletion of the antioxidant, impacting its long-term effectiveness. Understanding the kinetics of this reaction is essential for predicting the lifespan of 2,6-DTBHQ as an antioxidant in various applications. []

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